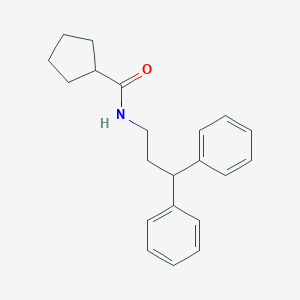![molecular formula C19H20N2O2 B258782 N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B258782.png)
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide, also known as DBZ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DBZ belongs to the class of benzoxazoles, which are known for their diverse biological activities.
作用機序
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide works by binding to amyloid fibrils and inducing fluorescence, which can be detected using various imaging techniques. The binding of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide to amyloid fibrils also disrupts their structure, leading to their degradation. In photodynamic therapy, N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide works by generating reactive oxygen species upon exposure to light, which can cause cell death in cancer cells. The exact mechanism of action of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide as a drug delivery system is still under investigation.
Biochemical and Physiological Effects:
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to have low toxicity and is well-tolerated in vivo. It has been demonstrated to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases. In addition, N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic benefits.
実験室実験の利点と制限
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its potential fluorescence can interfere with other imaging techniques and may require specialized equipment for detection. Additionally, the exact mechanism of action of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide as a drug delivery system is still under investigation, which may limit its use in this application.
将来の方向性
There are several future directions for N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide research, including further investigation of its potential use as a fluorescent probe for the detection of amyloid fibrils, as well as its use as a photosensitizer for photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide as a drug delivery system and to optimize its effectiveness. Finally, the potential anti-inflammatory and antioxidant properties of N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide warrant further investigation for their potential therapeutic benefits.
合成法
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide can be synthesized by the reaction of 2-amino-5-dimethylaminobenzoxazole with 2,4-dimethylbenzoyl chloride in the presence of triethylamine. The reaction yields N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide as a white crystalline solid with a high purity.
科学的研究の応用
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide has shown promising results in various scientific research applications. It has been extensively studied for its potential use as a fluorescent probe for the detection of amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide has also been used as a photosensitizer for photodynamic therapy, a non-invasive treatment for cancer. Additionally, N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide has been studied for its potential use as a drug delivery system, due to its ability to target specific tissues and cells.
特性
製品名 |
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide |
|---|---|
分子式 |
C19H20N2O2 |
分子量 |
308.4 g/mol |
IUPAC名 |
N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide |
InChI |
InChI=1S/C19H20N2O2/c1-4-5-18(22)20-14-7-9-17-16(11-14)21-19(23-17)15-8-6-12(2)10-13(15)3/h6-11H,4-5H2,1-3H3,(H,20,22) |
InChIキー |
ZWMGDNNEYDLWDA-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)C)C |
正規SMILES |
CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)

![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B258715.png)
![dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B258720.png)

![2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B258724.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)
![6,7-dimethoxy-2-(4-methylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B258726.png)